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Compound of Interest

Compound Name: N-(2,2-Difluoroethyl)benzamide

Cat. No.: B13479746

Get Quote

CAS Registry Number: 1546527-42-7 Chemical Formula: C

H

F

NO Molecular Weight: 185.17 g/mol [1][3]

Executive Summary & Scientific Significance
In modern drug discovery, the

-(2,2-difluoroethyl) moiety serves as a strategic bioisostere.[1][2] Unlike non-fluorinated alkyl
chains, the terminal difluoromethyl (

) group acts as a lipophilic hydrogen bond donor. The fluorine atoms withdraw electron density,
lowering the pKa of the adjacent C-H bond and potentially increasing metabolic stability against
oxidative dealkylation (blocking metabolic "soft spots").[2]

N-(2,2-Difluoroethyl)benzamide represents a model scaffold for understanding these effects.

[1] It combines the pharmacophoric stability of the benzamide core with the physicochemical

modulation of the difluoroethyl tail.[2]
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The following data aggregates experimentally validated identifiers and computed

physicochemical descriptors.

Property Value Source/Method

IUPAC Name -(2,2-Difluoroethyl)benzamide Chemical Nomenclature

CAS Number 1546527-42-7 Chemical Abstracts Service

SMILES
O=C(NCC(F)F)C1=CC=CC=C

1
Canonical Structure

Molecular Weight 185.17 g/mol Computed

LogP (Predicted) ~1.6 - 1.9

Consensus Model (Benzamide

base = 0.64 + lipophilic F

effect)

H-Bond Donors 1 (Amide NH) Lipinski Rule

H-Bond Acceptors
3 (C=O, 2

F)
Lipinski Rule

Physical State Solid (White/Off-white powder) Analogous Benzamides

Note on Lipophilicity: The introduction of the two fluorine atoms generally increases lipophilicity

(LogP) compared to the non-fluorinated ethyl analog, improving membrane permeability while

reducing metabolic liability at the terminal carbon.

Synthetic Methodology
The synthesis of N-(2,2-Difluoroethyl)benzamide follows a standard Nucleophilic Acyl

Substitution (Schotten-Baumann conditions).[1][2] This protocol ensures high purity by

scavenging the acidic byproduct.[2]
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Reagents & Materials
Precursor A: Benzoyl Chloride (CAS 98-88-4) - Electrophile

Precursor B: 2,2-Difluoroethan-1-amine (CAS 430-67-1) - Nucleophile[1]

Base: Triethylamine (Et

N) or Diisopropylethylamine (DIPEA)

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-

difluoroethan-1-amine (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert

nitrogen atmosphere.

Base Addition: Add Triethylamine (1.5 equiv) to the solution. Cool the mixture to 0°C using an

ice bath to control the exotherm.

Acylation: Dropwise add Benzoyl Chloride (1.1 equiv) over 15 minutes. The reaction is highly

exothermic; maintain temperature <5°C during addition.[2]

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C).

Stir for 4–6 hours. Monitor progress via TLC (SiO

, 30% EtOAc/Hexanes).

Work-up:

Quench with saturated aqueous NaHCO

to neutralize excess acid chloride.

Extract the aqueous layer with DCM (

).[2]

Wash combined organics with 1M HCl (to remove unreacted amine) followed by Brine.
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Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if

necessary.

Mechanistic & Structural Logic
The following diagram illustrates the synthesis pathway and the physicochemical impact of the

difluoroethyl group.
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Figure 1:Synthetic pathway (Schotten-Baumann) and the physicochemical modulation provided

by the difluoroethyl moiety.[1]

Safety & Handling (GHS Classification)
While specific toxicological data for this exact CAS is limited, it is classified based on the

properties of fluorinated benzamides.[2]

Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.

H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[2]

Precautionary Measures:

Wear nitrile gloves and safety goggles.

Handle in a fume hood to avoid inhalation of dust/aerosols.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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